
Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate: is a complex organic compound characterized by the presence of a cyclohexyl ring with multiple deuterium atoms and a methanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate typically involves the deuteration of cyclohexanol followed by sulfonation. The process can be summarized as follows:
Deuteration of Cyclohexanol: Cyclohexanol is subjected to a deuterium exchange reaction using deuterium oxide (D₂O) in the presence of a suitable catalyst to replace hydrogen atoms with deuterium.
Sulfonation: The deuterated cyclohexanol is then reacted with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as sodium hydroxide (NaOH) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient deuteration and sulfonation processes. The use of high-purity deuterium oxide and methanesulfonyl chloride is crucial to achieve the desired isotopic purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonate group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of cyclohexyl halides or ethers.
Applications De Recherche Scientifique
Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular dynamics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for specialized chemical processes.
Mécanisme D'action
The mechanism of action of Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the rate of chemical reactions and the stability of intermediates, providing insights into reaction pathways and mechanisms. The compound can also serve as a probe to study hydrogen-deuterium exchange processes in various systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethanesulfonate: Lacks deuterium atoms, making it less useful for isotopic studies.
Deuterated Cyclohexanol: Does not contain the methanesulfonate group, limiting its reactivity and applications.
Methanesulfonic Acid Sodium Salt: Lacks the cyclohexyl ring, reducing its structural complexity.
Uniqueness
Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate is unique due to its combination of a deuterated cyclohexyl ring and a methanesulfonate group. This dual functionality allows it to be used in a wide range of applications, from isotopic labeling to chemical synthesis.
Propriétés
Formule moléculaire |
C7H13NaO4S |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate |
InChI |
InChI=1S/C7H14O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h6-8H,1-5H2,(H,9,10,11);/q;+1/p-1/i1D2,2D2,3D2,4D2,5D2,6D; |
Clé InChI |
PIWKHXNJWLQCPG-YSKAWFRQSA-M |
SMILES isomérique |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(O)S(=O)(=O)[O-])([2H])[2H])([2H])[2H])[2H].[Na+] |
SMILES canonique |
C1CCC(CC1)C(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


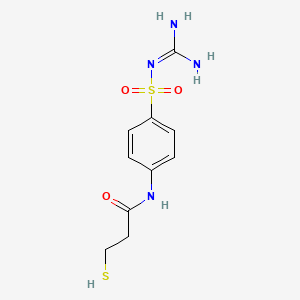
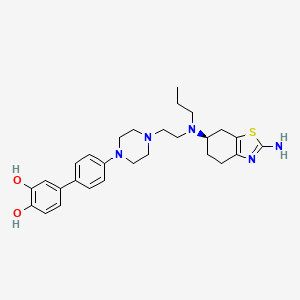
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
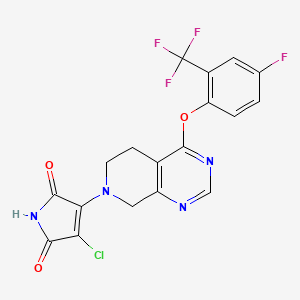
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
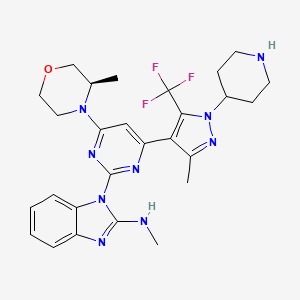
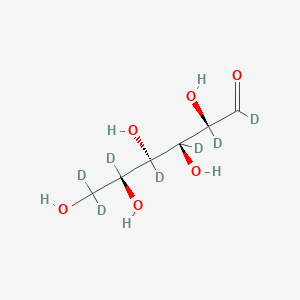


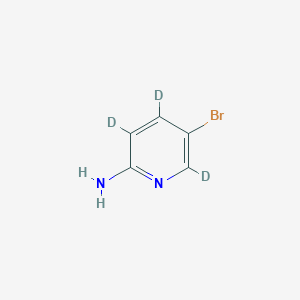
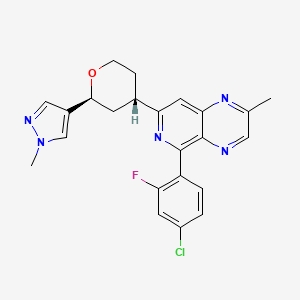
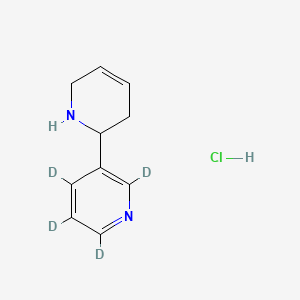

![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
